N-(2-hydroxy-5-propan-2-ylphenyl)-3-phenylpropanamide
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Overview
Description
N-(2-hydroxy-5-propan-2-ylphenyl)-3-phenylpropanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a hydroxy group, a propan-2-yl group, and a phenyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-5-propan-2-ylphenyl)-3-phenylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxy-5-propan-2-ylbenzaldehyde and 3-phenylpropanoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond.
Procedure: The 2-hydroxy-5-propan-2-ylbenzaldehyde is reacted with 3-phenylpropanoyl chloride in an appropriate solvent, such as dichloromethane, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-hydroxy-5-propan-2-ylphenyl)-3-phenylpropanamide can undergo oxidation reactions, where the hydroxy group is oxidized to a carbonyl group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: N-(2-hydroxy-5-propan-2-ylphenyl)-3-phenylpropanamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and in the study of reaction mechanisms.
Biology: In biological research, this compound may be used as a probe to study enzyme-substrate interactions and to investigate the metabolic pathways involving amides.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N-(2-hydroxy-5-propan-2-ylphenyl)-3-phenylpropanamide exerts its effects involves its interaction with specific molecular targets. The hydroxy group and the amide moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, which contribute to its biological activity.
Comparison with Similar Compounds
- N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide
- N-(2-hydroxy-5-ethylphenyl)-3-phenylpropanamide
- N-(2-hydroxy-5-tert-butylphenyl)-3-phenylpropanamide
Comparison: N-(2-hydroxy-5-propan-2-ylphenyl)-3-phenylpropanamide is unique due to the presence of the propan-2-yl group, which can influence its steric and electronic properties. This structural feature may affect its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents on the phenyl ring.
Properties
IUPAC Name |
N-(2-hydroxy-5-propan-2-ylphenyl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13(2)15-9-10-17(20)16(12-15)19-18(21)11-8-14-6-4-3-5-7-14/h3-7,9-10,12-13,20H,8,11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZMFCDFJRGYMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)NC(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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